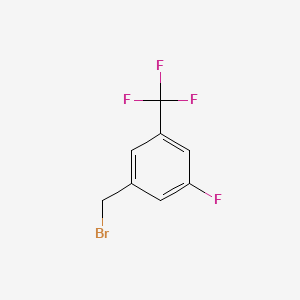

3-Fluoro-5-(trifluoromethyl)benzyl bromide

Description

Significance of Halogenated Benzyl (B1604629) Bromides in Organic Synthesis

Halogenated benzyl bromides are a cornerstone of organic synthesis, prized for their reactivity as versatile electrophiles. The benzylic carbon, situated adjacent to an aromatic ring, can stabilize a positive charge through resonance, making the attached bromine atom an excellent leaving group in nucleophilic substitution reactions. chemimpex.com This inherent reactivity allows for the facile introduction of the benzyl group into a wide array of molecules.

These compounds readily participate in both S(_N)1 and S(_N)2 type reactions, depending on the substitution of the benzylic carbon and the reaction conditions. Primary benzylic halides, such as 3-Fluoro-5-(trifluoromethyl)benzyl bromide, typically favor the S(_N)2 pathway. Their utility is demonstrated in a variety of transformations, including:

Alkylation of Nucleophiles: They are extensively used to alkylate a broad range of nucleophiles, including alcohols, phenols, amines, and thiols, to introduce a substituted benzyl moiety. This is a fundamental transformation in the synthesis of ethers, esters, amines, and sulfides.

Formation of Carbon-Carbon Bonds: Halogenated benzyl bromides are key substrates in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds, a critical step in building molecular complexity.

Protecting Group Chemistry: The benzyl group is a common protecting group for alcohols, amines, and other functional groups due to its stability under a range of conditions and its relatively straightforward removal by hydrogenolysis.

The reactivity profile of halogenated benzyl bromides makes them indispensable tools for synthetic chemists in academia and industry.

Role of Trifluoromethylated Aromatic Systems in Medicinal Chemistry and Materials Science

The introduction of a trifluoromethyl (-CF(_3)) group onto an aromatic ring can profoundly alter the physicochemical properties of a molecule. This has made trifluoromethylated aromatic compounds particularly valuable in the fields of medicinal chemistry and materials science. chemimpex.com

In medicinal chemistry , the -CF(_3) group is often employed to enhance the therapeutic potential of drug candidates. Its strong electron-withdrawing nature and high lipophilicity can lead to several beneficial effects:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF(_3) group resistant to metabolic degradation by enzymes in the body. This can increase the half-life and bioavailability of a drug. chemimpex.com

Enhanced Lipophilicity: The lipophilic nature of the -CF(_3) group can improve a molecule's ability to cross cell membranes, a crucial factor for reaching its biological target. chemimpex.com

Modulation of Acidity/Basicity: The potent electron-withdrawing effect of the -CF(_3) group can significantly alter the pKa of nearby acidic or basic functional groups, which can influence drug-receptor interactions.

Improved Binding Affinity: The unique electronic and steric properties of the -CF(_3) group can lead to stronger and more selective binding to biological targets.

In materials science , the incorporation of trifluoromethylated aromatic units into polymers and other materials can impart desirable properties:

Low Dielectric Constant: The presence of fluorine can lower the dielectric constant of a material, making it suitable for applications in microelectronics.

Hydrophobicity and Oleophobicity: Trifluoromethylated surfaces exhibit excellent water and oil repellency, leading to applications in coatings and specialized textiles.

The strategic placement of a trifluoromethyl group is a well-established strategy for fine-tuning the properties of organic molecules for specific applications.

Overview of this compound as a Strategic Building Block

This compound synergistically combines the advantageous features of both halogenated benzyl bromides and trifluoromethylated aromatic systems. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring creates a unique electronic environment that can influence the reactivity of the benzyl bromide moiety and the properties of the resulting products.

This compound serves as a strategic building block for the introduction of the 3-fluoro-5-(trifluoromethyl)benzyl group into target molecules. This specific substituent pattern is of interest in the design of novel pharmaceuticals and advanced materials where precise control over lipophilicity, metabolic stability, and electronic properties is paramount. chemimpex.com Its utility is particularly noted in:

Pharmaceutical Development: As a precursor for synthesizing complex molecules that are designed to interact with specific biological pathways. The dual fluorine and trifluoromethyl substitution offers a nuanced approach to modulating drug-like properties. chemimpex.com

Agrochemical Synthesis: In the development of new pesticides and herbicides, where the incorporation of fluorinated moieties can enhance efficacy and stability. chemimpex.com

Materials Science: For the creation of novel polymers and coatings with enhanced thermal and chemical resistance. chemimpex.com

The availability of this compound provides researchers with a valuable tool to explore the impact of this specific substitution pattern on molecular function and to construct novel chemical entities with tailored properties.

Compound Information

Properties

IUPAC Name |

1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVWAXYGYMZJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372155 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239087-09-3 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 5 Trifluoromethyl Benzyl Bromide

Established Synthetic Routes and Reaction Conditions

The primary and most established method for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl bromide is the free-radical bromination of the corresponding toluene (B28343) precursor, 3-fluoro-5-(trifluoromethyl)toluene. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic C-H bond, which is activated for radical abstraction. wikipedia.org

The most commonly employed brominating agent for this transformation is N-bromosuccinimide (NBS). The reaction is typically initiated by either a radical initiator or photochemical activation. Common radical initiators include 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide. lookchem.com These initiators decompose upon heating to generate radicals that propagate the chain reaction.

Alternatively, the reaction can be initiated using light, often from a household compact fluorescent lamp (CFL) or UV lamp, which promotes the homolytic cleavage of the N-Br bond in NBS. acs.orgorganic-chemistry.org Photochemical activation offers a milder and often more controlled reaction pathway. acs.org

The choice of solvent is crucial for the success of the reaction. Historically, chlorinated solvents such as carbon tetrachloride (CCl₄) were widely used due to their inertness and ability to dissolve the reactants. lookchem.comacs.org However, due to their toxicity and environmental concerns, they have been largely replaced by greener alternatives. acs.org

Table 1: Common Reagents and Conditions for the Synthesis of this compound

| Component | Examples | Role |

| Starting Material | 3-Fluoro-5-(trifluoromethyl)toluene | Provides the carbon skeleton |

| Brominating Agent | N-Bromosuccinimide (NBS) | Source of bromine radical |

| Initiator | 2,2'-Azobisisobutyronitrile (AIBN), Benzoyl Peroxide, UV/Visible Light | Initiates the radical chain reaction |

| Solvent | Acetonitrile (B52724), Dichloromethane, (Trifluoromethyl)benzene | Reaction medium |

Advancements in Stereoselective and Regioselective Synthesis

For the synthesis of this compound, regioselectivity is a more pertinent consideration than stereoselectivity, as the target molecule is achiral. The key challenge is to achieve selective bromination at the benzylic position without competing electrophilic aromatic substitution on the benzene (B151609) ring.

The high regioselectivity of the benzylic bromination is a result of the stability of the intermediate benzyl (B1604629) radical. The radical formed at the benzylic position of 3-fluoro-5-(trifluoromethyl)toluene is stabilized by resonance with the aromatic ring. This makes the benzylic C-H bonds significantly weaker and more susceptible to radical abstraction than the aromatic C-H bonds.

Modern methods have further refined the regioselectivity of this transformation. For instance, the use of a bromide/bromate (B103136) couple (NaBr/NaBrO₃) in an aqueous acidic medium provides a highly regioselective method for benzylic bromination of toluene derivatives. rsc.orgresearchgate.netrsc.org Two-phase electrolysis has also been reported as a method for achieving high yields and regioselectivity in the α-bromination of alkyl aromatic compounds. cecri.res.in

While stereoselectivity is not a factor in the synthesis of this compound itself, this compound can be used as a reactant in subsequent stereoselective syntheses. For example, it can be used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonists.

Green Chemistry Approaches in the Preparation of this compound

In recent years, there has been a significant shift towards developing more environmentally benign methods for chemical synthesis. For the preparation of this compound, several green chemistry approaches have been explored to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

One of the most significant advancements is the move away from toxic chlorinated solvents like carbon tetrachloride. acs.org Acetonitrile and (trifluoromethyl)benzene have been identified as effective and less hazardous alternatives for benzylic brominations with NBS. lookchem.comacs.org

Photocatalysis using visible light has emerged as a powerful green tool for initiating benzylic bromination. mdpi.com This method avoids the need for potentially explosive radical initiators and often proceeds under milder conditions. acs.orgdigitellinc.com Organic dyes, such as Eosin Y, can be used as photoredox catalysts to activate NBS for the bromination of benzylic C-H bonds. mdpi.com

Another green strategy involves the in-situ generation of the brominating agent from safer and more atom-economical sources. For example, the oxidative bromination using a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) is a highly recommended green process, with water being the only byproduct. nih.gov A mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium also serves as a safer and more sustainable alternative to liquid bromine. rsc.orgresearchgate.netrsc.org

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors, including scalability, safety, cost-effectiveness, and process efficiency.

Continuous flow technology has emerged as a key enabling technology for the industrial-scale synthesis of benzylic bromides. digitellinc.com Photochemical reactions, which can be difficult to scale up in batch reactors due to the limited penetration of light, are well-suited for continuous flow systems. rsc.orgrsc.org Flow reactors with transparent tubing, such as fluorinated ethylene (B1197577) polymer (FEP), allow for efficient and uniform irradiation of the reaction mixture, leading to higher throughput and better process control. acs.org

Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, is a critical metric for evaluating the environmental footprint of a chemical process. rsc.orgrsc.org Green chemistry approaches, such as the use of solvent-free conditions or the recycling of solvents and catalysts, can significantly reduce the PMI of the synthesis. rsc.org

For industrial applications, the choice of reagents is heavily influenced by cost and availability. The use of inexpensive and readily available reagents like HBr and H₂O₂ for oxidative bromination is advantageous for large-scale production. nih.gov Safety is also a paramount concern, and the move away from explosive radical initiators and hazardous solvents is a significant benefit of modern synthetic methods. digitellinc.com The purification of the final product on an industrial scale is often achieved through methods like solvent extraction crystallization, which can be more efficient and scalable than traditional rectification. google.com

Table 2: Comparison of Synthetic Approaches for this compound

| Method | Advantages | Disadvantages | Industrial Applicability |

| Wohl-Ziegler Bromination (Traditional) | Well-established, versatile | Use of hazardous solvents and initiators | Moderate |

| Photochemical Bromination | Milder conditions, avoids explosive initiators | Scalability challenges in batch reactors | High (with flow chemistry) |

| Green Bromination (e.g., HBr/H₂O₂) | Atom-economical, safer reagents, water as byproduct | May require catalyst | High |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control | Initial setup cost | High |

Reactivity and Reaction Mechanisms Involving 3 Fluoro 5 Trifluoromethyl Benzyl Bromide

Cross-Coupling Reactions

3-Fluoro-5-(trifluoromethyl)benzyl bromide is an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions form new carbon-carbon or carbon-heteroatom bonds at the benzylic position and are fundamental transformations in modern organic synthesis. The C(sp³)-Br bond can be activated by various transition metal catalysts, leading to the formation of a diverse range of products.

Palladium complexes are widely used to catalyze the cross-coupling of benzyl (B1604629) halides with a variety of organometallic reagents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide. Palladium-catalyzed Suzuki-Miyaura coupling of benzyl bromides with arylboronic acids is a well-established method for the synthesis of diarylmethanes. nih.govmdpi.com For a substrate like this compound, this reaction would provide a route to functionalized diarylmethane derivatives. The presence of electron-withdrawing groups on the benzyl bromide can influence the reaction, but successful couplings of electron-deficient benzyl halides have been reported. researchgate.netnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. While the classical Sonogashira reaction involves sp²-hybridized carbons, methodologies for the coupling of sp³-hybridized benzyl halides have been developed. researchgate.net These reactions provide a direct route to benzyl-substituted alkynes. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. This method is known for its high functional group tolerance and has been applied to the coupling of benzyl halides. eventact.com

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the benzyl bromide to a Pd(0) complex to form a benzyl-Pd(II) species, transmetalation of the organometallic reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

While palladium is the most common catalyst for these transformations, other transition metals have also been shown to be effective.

Nickel-Catalyzed Coupling: Nickel catalysts can be a more economical alternative to palladium and often exhibit unique reactivity. Nickel complexes have been successfully used for the Suzuki-Miyaura and Negishi cross-coupling of benzyl halides. eventact.combeilstein-journals.orgnih.gov Nickel catalysis can sometimes be more effective for challenging substrates or allow for reactions under milder conditions.

Iron-Catalyzed Coupling: Iron is an abundant, inexpensive, and low-toxicity metal, making it an attractive catalyst for sustainable chemistry. Iron-catalyzed cross-coupling reactions, such as the Negishi coupling of benzyl halides with organozinc reagents, have been developed. nih.gov These reactions often proceed via radical mechanisms, offering a different reactivity profile compared to palladium and nickel. Iron catalysis has been shown to be tolerant of various functional groups, including halides on the aromatic ring. acs.org

Copper-Catalyzed Coupling: Copper catalysts are also used in cross-coupling reactions. For instance, copper-catalyzed trifluoromethylation of benzyl bromides has been reported, which allows for the direct introduction of a CF₃ group at the benzylic position. beilstein-journals.org

Radical Reactions and Mechanistic Investigations

The formation of a benzyl radical from this compound can be initiated through homolytic cleavage of the carbon-bromine bond, typically induced by heat, light, or a radical initiator. The resulting 3-fluoro-5-(trifluoromethyl)benzyl radical is a reactive intermediate that can participate in a range of chemical reactions.

The stability of this radical is a key factor in its reactivity. While the electron-withdrawing fluoro and trifluoromethyl substituents can destabilize the radical to some extent through inductive effects, the radical center is primarily stabilized by resonance, delocalizing the unpaired electron over the aromatic ring. Computational studies on substituted benzyl radicals have shown that the nature and position of substituents play a crucial role in determining their stability and subsequent reaction pathways. For the 3-fluoro-5-(trifluoromethyl)benzyl radical, the unpaired electron density would be distributed across the ortho and para positions relative to the methylene (B1212753) group.

Mechanistic investigations into the radical reactions of similar benzylic halides often involve techniques such as electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the radical intermediates. While specific EPR studies on the 3-fluoro-5-(trifluoromethyl)benzyl radical are not extensively documented in the literature, the general principles of benzyl radical chemistry suggest that it would readily participate in reactions such as:

Atom Transfer Radical Addition (ATRA): This process would involve the addition of the benzyl radical to an alkene, followed by abstraction of a halogen atom from another molecule of the benzyl bromide, propagating a radical chain reaction.

Single Electron Transfer (SET) Reactions: The benzyl bromide can accept an electron from a suitable donor to form a radical anion, which then fragments to produce the benzyl radical and a bromide anion. This is a common pathway in reactions with certain metals or reducing agents.

A plausible mechanism for a radical-mediated reaction, for instance, a coupling reaction, would involve the following steps:

Initiation: Homolytic cleavage of the C-Br bond to form the 3-fluoro-5-(trifluoromethyl)benzyl radical.

Propagation: The benzyl radical reacts with a substrate, for example, by adding to a double bond or abstracting a hydrogen atom, to generate a new radical species. This new radical can then react further, continuing the chain.

Termination: Two radical species combine to form a stable, non-radical product.

Detailed kinetic and computational studies would be necessary to fully elucidate the specific reaction mechanisms and to quantify the influence of the fluoro and trifluoromethyl groups on the reaction rates and product distributions.

Organometallic Chemistry of this compound Derivatives

The benzylic carbon-bromine bond in this compound is also susceptible to reactions with various metals to form organometallic reagents. These derivatives are valuable intermediates in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagents: The reaction of this compound with magnesium metal would be expected to form the corresponding Grignard reagent, 3-fluoro-5-(trifluoromethyl)benzylmagnesium bromide. The formation of Grignard reagents from benzylic halides is a well-established process. The electron-withdrawing substituents on the aromatic ring can influence the stability and reactivity of the resulting Grignard reagent.

| Reagent | Structure | Expected Reactivity |

| 3-Fluoro-5-(trifluoromethyl)benzylmagnesium bromide | Acts as a strong nucleophile and base. |

Organolithium Compounds: Similarly, reaction with lithium metal would yield the organolithium derivative, 3-fluoro-5-(trifluoromethyl)benzyllithium. Organolithium reagents are generally more reactive and basic than their Grignard counterparts. The reactivity of such benzyllithium (B8763671) species can be complex, with the potential for reaction at either the benzylic carbon or at the aromatic ring, depending on the reaction conditions and the electrophile used. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions typically involve the formation of an organometallic intermediate in situ.

Suzuki-Miyaura Coupling: In the presence of a palladium catalyst and a base, this compound can be coupled with boronic acids or their esters to form diarylmethane derivatives. nih.govnih.gov The catalytic cycle generally involves the oxidative addition of the benzyl bromide to a low-valent palladium species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Other Coupling Reactions: Similar reactivity is expected in other cross-coupling reactions such as Stille coupling (with organotin reagents), Negishi coupling (with organozinc reagents), and Sonogashira coupling (with terminal alkynes). The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

The table below summarizes some potential organometallic derivatives and their applications in synthesis.

| Organometallic Derivative | Method of Formation | Key Applications in Synthesis |

| Grignard Reagent | Reaction with Mg metal | Nucleophilic addition to carbonyls, epoxides; SN2 reactions. |

| Organolithium Reagent | Reaction with Li metal | Stronger nucleophile and base than Grignard reagents. |

| Organopalladium Intermediate | Oxidative addition to Pd(0) | Suzuki, Stille, Negishi, and other cross-coupling reactions. |

The study of the organometallic chemistry of this compound derivatives is an active area of research, driven by the utility of these compounds as building blocks in the synthesis of complex organic molecules for various applications.

Applications of 3 Fluoro 5 Trifluoromethyl Benzyl Bromide in Advanced Organic Synthesis

Construction of Fluorinated Aromatic Scaffolds

The 3-fluoro-5-(trifluoromethyl)phenyl motif is a desirable scaffold in the design of bioactive molecules due to the combined effects of the fluorine and trifluoromethyl substituents on properties such as metabolic stability, lipophilicity, and binding affinity. 3-Fluoro-5-(trifluoromethyl)benzyl bromide serves as a key reagent for introducing this valuable moiety onto other aromatic systems through reactions such as Friedel-Crafts alkylation.

In a typical Friedel-Crafts reaction, an aromatic compound is treated with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). beilstein-journals.orgresearchgate.net This reaction proceeds via the formation of a benzylic carbocation, which then undergoes electrophilic aromatic substitution to form a new carbon-carbon bond, linking the fluorinated benzyl (B1604629) group to the aromatic substrate. researchgate.net The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions.

| Aromatic Substrate | Product | Catalyst | Yield (%) |

| Benzene (B151609) | 1-Fluoro-3-(trifluoromethyl)-5-(phenylmethyl)benzene | AlCl₃ | Moderate to Good |

| Toluene (B28343) | 1-Fluoro-3-(methyl)-5-((3-(trifluoromethyl)phenyl)methyl)benzene | FeBr₃ | Moderate |

| Anisole | 1-Fluoro-3-methoxy-5-((3-(trifluoromethyl)phenyl)methyl)benzene | ZnCl₂ | Good |

Table 1: Examples of Friedel-Crafts Alkylation using this compound

The resulting diarylmethane structures are important precursors for a wide range of more complex molecules. The reaction conditions can be tailored to favor mono- or poly-alkylation, depending on the stoichiometry of the reactants and the reactivity of the aromatic substrate.

Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large percentage of approved drugs containing at least one heterocyclic ring. This compound is a valuable precursor for the synthesis of a variety of fluorinated nitrogen-, oxygen-, and sulfur-containing heterocyclic systems.

Nitrogen-Containing Heterocycles: The benzyl bromide functionality readily undergoes nucleophilic substitution with nitrogen-containing nucleophiles. For instance, reaction with primary or secondary amines, or with nitrogen-containing heterocycles such as indoles and pyrazoles, leads to the formation of N-benzylated products. These intermediates can then undergo subsequent intramolecular cyclization reactions to form fused heterocyclic systems. A common strategy involves the N-alkylation of an amino-substituted aromatic or heteroaromatic compound, followed by a cyclization step to construct the desired ring system.

| Heterocyclic Precursor | Reaction Type | Product Class |

| Indole | N-Alkylation | 1-(3-Fluoro-5-(trifluoromethyl)benzyl)-1H-indole |

| 2-Aminobenzothiazole | N-Alkylation | N-(3-Fluoro-5-(trifluoromethyl)benzyl)benzo[d]thiazol-2-amine |

| Pyrazole | N-Alkylation | 1-(3-Fluoro-5-(trifluoromethyl)benzyl)-1H-pyrazole |

Table 2: Synthesis of Nitrogen-Containing Heterocycles

Oxygen-Containing Heterocycles: Similarly, O-alkylation of phenols and substituted phenols with this compound provides access to fluorinated diaryl ethers. These ethers can be designed to undergo intramolecular cyclization, such as an intramolecular Friedel-Crafts reaction or other ring-closing methodologies, to generate oxygen-containing heterocycles like benzofurans. The synthesis of 2-(3-(trifluoromethyl)benzyl)benzofuran, for example, can be achieved through the alkylation of a benzofuran (B130515) precursor with the corresponding benzyl halide.

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles often involves the S-alkylation of thiophenols or other sulfur nucleophiles. The resulting thioethers can then be subjected to cyclization conditions to form heterocycles such as benzothiazoles. For example, the reaction of 2-aminothiophenol (B119425) with a derivative of this compound can lead to the formation of a benzothiazole (B30560) ring system.

Derivatization Strategies for Novel Compounds

The reactive benzylic bromide of this compound allows for a wide array of derivatization strategies to access novel compounds with diverse functionalities. These transformations are crucial for generating libraries of compounds for biological screening and for the synthesis of specific target molecules.

Nucleophilic Substitution Reactions: The bromide is an excellent leaving group, facilitating nucleophilic substitution with a broad range of nucleophiles. This allows for the introduction of various functional groups at the benzylic position.

| Nucleophile | Functional Group Introduced | Product Class |

| Sodium Azide (NaN₃) | Azide (-N₃) | Benzyl Azides |

| Sodium Cyanide (NaCN) | Nitrile (-CN) | Benzyl Cyanides |

| Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | Benzyl Alcohols |

| Sodium Thiolate (RSNa) | Thioether (-SR) | Benzyl Thioethers |

| Grignard Reagents (R'MgX) | Alkyl/Aryl (-R') | Substituted Diarylmethanes |

Table 3: Derivatization via Nucleophilic Substitution

The resulting products, such as benzyl azides, can be further elaborated, for instance, through 1,3-dipolar cycloaddition reactions with alkynes to form triazoles. nih.gov Benzyl alcohols can be oxidized to the corresponding aldehydes or carboxylic acids, providing further opportunities for synthetic diversification.

Tandem Reactions and Cascade Processes Utilizing this compound

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. The reactivity of this compound can be harnessed to initiate such reaction sequences.

A potential tandem reaction could involve an initial nucleophilic substitution at the benzylic position, followed by an intramolecular cyclization. For example, reaction with a bifunctional nucleophile containing both a nucleophilic site for the initial substitution and a reactive group for the subsequent cyclization can lead to the rapid construction of complex heterocyclic scaffolds.

While specific examples of tandem reactions directly utilizing this compound are not extensively documented in readily available literature, the principles of its reactivity suggest its suitability for such processes. For instance, a domino reaction could be designed where the initial benzylation of a suitable substrate creates an intermediate that is primed for a subsequent intramolecular Heck reaction, cyclization, or rearrangement, leading to the formation of polycyclic fluorinated molecules.

This compound is a powerful and versatile reagent in advanced organic synthesis. Its utility in constructing fluorinated aromatic scaffolds, synthesizing a diverse range of complex heterocyclic systems, and serving as a platform for various derivatization strategies underscores its importance. The potential for its application in designing efficient tandem and cascade reactions further highlights its value in the ongoing quest for novel and functionalized organic molecules. The continued exploration of the reactivity of this compound is expected to lead to the development of new synthetic methodologies and the discovery of molecules with significant biological and material properties.

Research in Pharmaceutical and Agrochemical Development Using 3 Fluoro 5 Trifluoromethyl Benzyl Bromide

Design and Synthesis of Fluorinated Drug Candidates

Impact of Trifluoromethyl Group on Pharmacokinetics and Pharmacodynamics

The trifluoromethyl (CF3) group is a cornerstone of contemporary drug design due to its unique electronic and steric properties. Its introduction into a drug candidate, often facilitated by reagents like 3-Fluoro-5-(trifluoromethyl)benzyl bromide, can lead to significant improvements in several key pharmacological parameters. chemimpex.com

Pharmacokinetic Properties:

| Property | Impact of Trifluoromethyl Group |

| Metabolic Stability | The high strength of the carbon-fluorine bond makes the CF3 group exceptionally resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can lead to a longer drug half-life and reduced clearance. |

| Lipophilicity | The CF3 group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and improve its absorption and distribution throughout the body. This property is particularly beneficial for drugs targeting the central nervous system, as it can facilitate crossing the blood-brain barrier. |

| Bioavailability | By improving both metabolic stability and membrane permeability, the trifluoromethyl group can significantly increase the oral bioavailability of a drug, allowing for more effective administration. |

Pharmacodynamic Properties:

| Property | Impact of Trifluoromethyl Group |

| Binding Affinity | The strong electron-withdrawing nature of the CF3 group can alter the electronic environment of a molecule, potentially leading to stronger and more specific interactions with its target protein or enzyme. |

| Conformational Control | The steric bulk of the trifluoromethyl group can influence the preferred conformation of a drug molecule, locking it into a bioactive shape that optimizes its fit within a receptor's binding site. |

| pKa Modification | The introduction of a CF3 group can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH and, consequently, its solubility and target engagement. |

Strategies for Targeting Specific Biological Pathways

The reactivity of the benzylic bromide in this compound allows for its straightforward incorporation into a wide range of molecules targeting specific biological pathways implicated in various diseases. This is typically achieved through nucleophilic substitution reactions where the bromide is displaced by a nucleophile, such as an amine, alcohol, or thiol, present on a core scaffold.

This synthetic versatility enables medicinal chemists to systematically modify lead compounds to explore structure-activity relationships (SAR) and optimize their potency and selectivity for a given biological target. The 3-fluoro-5-(trifluoromethyl)benzyl moiety can be introduced to probe key interactions within a binding pocket, with the fluorine and trifluoromethyl groups potentially forming favorable interactions with amino acid residues.

Development of Novel Agrochemicals and Crop Protection Agents

The same physicochemical properties that make the 3-fluoro-5-(trifluoromethyl)benzyl group advantageous in pharmaceuticals are also highly beneficial in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. chemimpex.com The enhanced metabolic stability imparted by the trifluoromethyl group can lead to greater persistence and efficacy in the field, while increased lipophilicity can improve the uptake of the active ingredient by target pests or weeds.

The synthetic accessibility of derivatives from this compound allows for the rapid generation of diverse libraries of compounds for high-throughput screening in the search for new and effective crop protection agents.

Case Studies of Bioactive Molecules Synthesized from this compound

While specific, commercially available drugs or agrochemicals that directly utilize this compound as a starting material are not extensively documented in publicly available literature, the utility of this and closely related building blocks is evident in patent literature and chemical synthesis research. The principles of its application can be illustrated by examining the synthesis of analogous research compounds.

For instance, the structurally similar compound, 3,5-bis(trifluoromethyl)benzyl bromide, has been employed in the enantioselective synthesis of L-733,060, a potent and selective non-peptidic neurokinin NK1 receptor antagonist. sigmaaldrich.com This synthesis highlights how such benzyl (B1604629) bromide derivatives serve as key electrophiles for introducing the trifluoromethyl-substituted benzyl moiety to a core structure.

In the agrochemical sector, research into novel insecticides has demonstrated the importance of the trifluoromethylbenzyl group. While not specifying the exact 3-fluoro-5-(trifluoromethyl) isomer, the synthesis of novel pyrimidine-based insecticides has utilized 4-(trifluoromethyl)benzyl methoxy (B1213986) pyrimidine (B1678525) derivatives, showcasing the strategic incorporation of this critical pharmacophore.

The development of new bioactive molecules is a continuous process, and the value of versatile, fluorinated building blocks like this compound is undeniable. As research progresses, it is highly probable that this specific reagent will be integral to the synthesis of future generations of pharmaceuticals and agrochemicals.

Contributions to Materials Science and Polymer Chemistry

Synthesis of Fluorinated Monomers and Polymers

The unique reactivity of 3-Fluoro-5-(trifluoromethyl)benzyl bromide makes it a valuable precursor in the synthesis of a variety of fluorinated monomers. The presence of the reactive benzyl (B1604629) bromide group allows for its participation in a range of organic reactions, enabling the introduction of the 3-fluoro-5-(trifluoromethyl)benzyl moiety into different monomer architectures. While specific examples of monomers synthesized directly from this compound are not extensively detailed in publicly available literature, the principles of organic synthesis suggest its utility in creating novel acrylate, methacrylate, styrene, and other vinyl monomers.

The general synthetic approach would involve the reaction of this compound with a suitable precursor containing a polymerizable group. For instance, reaction with a hydroxy-functionalized monomer in the presence of a base could yield an ether-linked fluorinated monomer. Similarly, it could be used to quaternize amine-containing monomers, introducing both the fluorinated group and a positive charge, which could be beneficial for applications such as antibacterial surfaces.

Once synthesized, these fluorinated monomers can be polymerized using various techniques, including free radical polymerization, controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP), and other polymerization mechanisms. The incorporation of the 3-fluoro-5-(trifluoromethyl)benzyl group into the resulting polymer backbone or as a pendant group is expected to significantly influence the final properties of the material.

Modification of Polymer Properties via Introduction of Fluorinated Moieties

The introduction of the 3-fluoro-5-(trifluoromethyl)benzyl moiety into polymer structures can lead to substantial modifications of their physical and chemical properties. The presence of fluorine atoms, particularly the trifluoromethyl (-CF3) group, is known to impart a range of desirable characteristics. chemimpex.com

Improved Chemical Resistance: The fluorine atoms provide a protective shield around the polymer chain, reducing its susceptibility to chemical attack. This results in materials with enhanced resistance to solvents, acids, and bases.

Lower Surface Energy and Hydrophobicity: Fluorinated polymers are renowned for their low surface energy, which translates to hydrophobic and oleophobic properties. The incorporation of the 3-fluoro-5-(trifluoromethyl)benzyl group can be leveraged to create surfaces that repel water and oils, finding use in coatings and self-cleaning applications.

Reduced Dielectric Constant: The low polarizability of the C-F bond leads to materials with lower dielectric constants. This is a critical property for advanced electronic applications, such as in microelectronics, where low-k materials are essential for reducing signal delay and cross-talk.

The following table summarizes the anticipated effects of incorporating the 3-fluoro-5-(trifluoromethyl)benzyl moiety on various polymer properties:

| Property | Expected Modification | Rationale |

| Thermal Stability | Increased | High C-F bond energy |

| Chemical Resistance | Increased | Shielding effect of fluorine atoms |

| Surface Energy | Decreased | Low intermolecular forces of fluorinated groups |

| Hydrophobicity | Increased | Repulsion of water molecules |

| Dielectric Constant | Decreased | Low polarizability of C-F bonds |

This table presents expected trends based on the known effects of fluorination on polymers.

Development of Advanced Materials with Enhanced Performance Characteristics

The ability to tailor polymer properties through the incorporation of this compound opens up possibilities for the development of a wide range of advanced materials with enhanced performance characteristics. chemimpex.com While specific, commercialized examples directly citing this compound are not readily found in the public domain, the potential applications can be inferred from the property modifications discussed.

High-Performance Coatings: The enhanced chemical resistance and hydrophobicity make polymers containing the 3-fluoro-5-(trifluoromethyl)benzyl moiety ideal candidates for protective coatings. These coatings could be applied to various substrates to protect against corrosion, chemical damage, and biofouling.

Advanced Composites: In the aerospace and automotive industries, there is a constant demand for lightweight materials with high thermal stability. Fluorinated polymers derived from or modified with this compound could serve as high-performance matrices in fiber-reinforced composites.

Materials for Microelectronics: The low dielectric constant of these polymers is a key attribute for their use as interlayer dielectrics in integrated circuits. As electronic devices become smaller and faster, the need for such low-k materials becomes increasingly critical.

Specialty Membranes: The tunable surface properties and chemical resistance could be exploited in the fabrication of specialty membranes for applications such as gas separation, pervaporation, and filtration, particularly in harsh chemical environments.

Theoretical and Computational Studies on 3 Fluoro 5 Trifluoromethyl Benzyl Bromide and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For 3-Fluoro-5-(trifluoromethyl)benzyl bromide, these calculations can elucidate the influence of the electron-withdrawing fluorine and trifluoromethyl groups on the benzylic carbon-bromine bond and the aromatic ring.

The presence of the strongly electronegative fluorine atom and the trifluoromethyl group at the meta positions significantly influences the electron density distribution in the molecule. These substituents exert a strong inductive effect (-I), withdrawing electron density from the benzene (B151609) ring. This, in turn, affects the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. The polarization of the C-Br bond is a key factor in its reactivity, and computational models can quantify this polarization through the calculation of atomic charges.

Computational studies on substituted benzyl (B1604629) bromides have shown that electron-withdrawing groups can influence the mechanism of nucleophilic substitution reactions. While benzyl bromide itself can undergo both SN1 and SN2 reactions, the presence of electron-withdrawing groups tends to disfavor the formation of a carbocation intermediate, thus favoring an SN2 pathway. Quantum chemical calculations can model the transition states for both pathways, allowing for a comparison of their activation energies and providing insights into the preferred reaction mechanism.

Below is a representative table of calculated electronic properties for a model benzyl bromide system, illustrating the type of data obtained from quantum chemical calculations. The values for this compound would be expected to show a greater positive charge on the benzylic carbon due to the presence of the electron-withdrawing substituents.

| Calculated Property | Value for Benzyl Bromide (Illustrative) | Expected Trend for this compound |

|---|---|---|

| Mulliken Charge on Benzylic Carbon | +0.15 | More Positive |

| Dipole Moment (Debye) | 1.85 | Higher |

| HOMO-LUMO Gap (eV) | 5.5 | Potentially Altered |

Molecular Dynamics Simulations of Reaction Intermediates

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including the dynamics of reaction intermediates in solution. For reactions involving this compound, MD simulations can offer valuable insights into the role of the solvent and the stability of transient species.

In a nucleophilic substitution reaction, the departure of the bromide ion can lead to the formation of a benzylic carbocation intermediate, particularly in polar protic solvents. MD simulations can be employed to study the solvation of this carbocation and the surrounding solvent shell. The explicit inclusion of solvent molecules in the simulation allows for a detailed analysis of solvent-solute interactions, such as hydrogen bonding, which can play a crucial role in stabilizing the reaction intermediate.

A study on the molecular dynamics of benzyl bromide in an aqueous environment has demonstrated the utility of this approach in understanding the interplay between the solute and solvent molecules. For this compound, MD simulations could be used to investigate how the fluorine and trifluoromethyl substituents affect the solvation of the benzylic carbocation. These electron-withdrawing groups would influence the charge distribution in the carbocation, which in turn would alter its interaction with the surrounding solvent molecules.

The data obtained from MD simulations can include radial distribution functions to characterize the solvent structure around the solute, and the lifetime of solvent-solute interactions. This information is crucial for a comprehensive understanding of the reaction mechanism in the condensed phase.

Computational Design of Novel Derivatives with Predicted Properties

One of the most exciting applications of computational chemistry is the rational design of new molecules with desired properties. Given the utility of this compound as a synthon in drug discovery and materials science, computational methods can be employed to design novel derivatives with enhanced biological activity or improved material properties.

In the context of medicinal chemistry, techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be utilized. QSAR models correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors that are important for activity, new derivatives of this compound can be designed with predicted potency.

Molecular docking simulations can be used to predict the binding mode and affinity of a ligand to a biological target, such as a protein receptor or an enzyme. Starting from the 3-Fluoro-5-(trifluoromethyl)benzyl scaffold, various functional groups can be computationally introduced, and the resulting derivatives can be docked into the active site of a target protein to identify promising candidates for synthesis and experimental testing.

In materials science, computational methods can be used to predict the physicochemical properties of novel derivatives. For instance, DFT calculations can be used to estimate properties such as electronic conductivity, thermal stability, and optical properties of polymers or other materials incorporating the 3-Fluoro-5-(trifluoromethyl)benzyl moiety. This in silico screening allows for the prioritization of synthetic targets that are most likely to exhibit the desired material characteristics.

The table below illustrates a hypothetical computational design workflow for a new derivative.

| Design Step | Computational Method | Predicted Property | Example Application |

|---|---|---|---|

| Virtual Library Generation | Combinatorial Chemistry Software | Diverse set of derivatives | Exploring chemical space |

| Property Prediction | DFT, QSAR | Lipophilicity, Electronic Properties | Drug-likeness, Reactivity |

| Biological Activity Prediction | Molecular Docking | Binding Affinity | Enzyme Inhibition |

| Prioritization | Scoring Functions | Ranked list of candidates | Selection for synthesis |

Analytical Methodologies for Characterization and Purity Assessment in Research

Advanced Spectroscopic Techniques (NMR, MS, IR)

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Fluoro-5-(trifluoromethyl)benzyl bromide. Each technique provides unique information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the environment of fluorine atoms.

1H NMR: In the proton NMR spectrum, the benzylic protons (-CH2Br) are expected to appear as a distinct singlet. The aromatic protons would exhibit more complex splitting patterns (multiplets) due to coupling with the adjacent fluorine atom and potentially longer-range couplings with the trifluoromethyl group.

13C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the trifluoromethyl group (CF3) will show a characteristic quartet due to coupling with the three fluorine atoms. The benzylic carbon (-CH2Br) and the aromatic carbons will also have distinct chemical shifts, with those bonded to fluorine showing coupling.

19F NMR: Fluorine NMR is particularly informative for fluorinated compounds. The spectrum is expected to show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group. The chemical shifts and coupling patterns provide definitive evidence for the presence and location of these fluorine substituents.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. In a typical electron ionization (EI) mass spectrum, a molecular ion peak corresponding to the mass of the C8H5BrF4 molecule would be observed. biosynth.com A key feature would be the isotopic pattern of the molecular ion, showing two peaks of nearly equal intensity separated by two mass units, which is characteristic of the presence of a single bromine atom (79Br and 81Br isotopes). Common fragmentation patterns would include the loss of the bromine atom and cleavage of the trifluoromethyl group.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. These include stretching vibrations for the aromatic C-H bonds, C-C bonds within the benzene (B151609) ring, the C-F bond, and the C-Br bond. The strong absorptions associated with the C-F bonds of the trifluoromethyl group are typically prominent.

| Spectroscopic Technique | Expected Observations for this compound |

| 1H NMR | Singlet for -CH2Br protons; complex multiplets for aromatic protons. |

| 13C NMR | Distinct signals for benzylic, aromatic, and CF3 carbons; C-F couplings observed. |

| 19F NMR | Two separate signals for the aromatic fluorine and the CF3 group. |

| Mass Spectrometry (MS) | Molecular ion peak showing characteristic isotopic pattern for bromine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for aromatic C-H, C=C, C-F, and C-Br bonds. |

Chromatographic Methods (GC, HPLC) for Purity Analysis

Chromatographic techniques are essential for assessing the purity of this compound, separating it from starting materials, by-products, and other impurities.

Gas Chromatography (GC) is a common method for determining the purity of volatile and thermally stable compounds. nih.gov A specific percentage of purity, often a minimum of 98.0%, is typically required for research applications and is confirmed by GC analysis. chemicalbook.comavantorsciences.com The method involves injecting a sample into a gas chromatograph, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase within the column. A Flame Ionization Detector (FID) is commonly used for detection.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, particularly for less volatile or thermally sensitive compounds. While specific HPLC methods for this compound are not extensively detailed in public literature, methods for similar compounds often utilize reverse-phase columns (like C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. This allows for the separation of the main compound from more polar or less polar impurities.

| Chromatographic Method | Application in Purity Analysis | Typical Parameters |

| Gas Chromatography (GC) | Standard method for purity determination of the final product. | Column: Capillary (e.g., polydimethylsiloxane-based); Detector: Flame Ionization Detector (FID). |

| High-Performance Liquid Chromatography (HPLC) | Alternative or complementary method for purity assessment. | Column: Reverse-phase (e.g., C18); Mobile Phase: Acetonitrile/water gradient. |

Structural Elucidation Techniques for Reaction Products

As a versatile synthetic intermediate, this compound is used in a variety of chemical reactions to introduce the 3-fluoro-5-(trifluoromethyl)benzyl moiety into larger molecules. chemimpex.com The structural elucidation of the resulting products is a critical step to confirm that the desired transformation has occurred.

When this compound undergoes a reaction, for instance, a nucleophilic substitution where the bromide is replaced by another group, a full suite of analytical techniques is employed to characterize the new molecule. The same spectroscopic methods described in section 8.1 (NMR, MS, IR) are used to determine the structure of the product. For example, in the 1H NMR spectrum of the product, the disappearance of the characteristic benzylic bromide and the appearance of new signals corresponding to the newly introduced group would be key indicators of a successful reaction.

Future Research Directions and Emerging Applications

Exploration of New Reaction Pathways

The reactivity of the benzylic bromide in 3-Fluoro-5-(trifluoromethyl)benzyl bromide makes it an ideal candidate for a variety of transformations. Future research is geared towards expanding its synthetic utility beyond traditional nucleophilic substitution reactions.

One promising area is the use of photoredox catalysis to generate radical intermediates from benzyl (B1604629) bromides. mdpi.comnih.gov This approach can enable a range of carbon-carbon and carbon-heteroatom bond formations under mild reaction conditions. For instance, the trifluoromethyl radical, which can be generated via photoredox catalysis, is a valuable tool for the direct trifluoromethylation of arenes and heteroarenes. nih.gov Investigating the participation of this compound in such photoredox-mediated reactions could lead to the development of novel methodologies for the synthesis of complex fluorinated molecules.

Furthermore, the exploration of transition-metal-catalyzed cross-coupling reactions involving the C-Br bond of this compound is another active area of research. While Suzuki-Miyaura coupling reactions are known for similar compounds, expanding the scope to other cross-coupling reactions like Sonogashira, Heck, and Buchwald-Hartwig aminations could significantly broaden the range of accessible derivatives. The electronic properties imparted by the fluorine and trifluoromethyl substituents can influence the reactivity and selectivity of these catalytic processes, offering opportunities for fine-tuning reaction outcomes.

Sustainable Synthesis and Catalysis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. sruc.ac.uk For a versatile building block like this compound, establishing sustainable and efficient synthetic routes is a key research objective.

Continuous-flow chemistry presents a significant advancement over traditional batch processing for reactions such as benzylic brominations and fluorinations. organic-chemistry.orgapolloscientific.co.ukacs.org Flow reactors offer enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. Applying continuous-flow technology to the synthesis of this compound and its derivatives could lead to more efficient, safer, and environmentally friendly manufacturing processes. unibestpharm.com For example, a continuous-flow protocol for light-induced benzylic fluorination has been developed using a readily available photoorganocatalyst, which could be adapted for bromination reactions. organic-chemistry.org

In addition to flow chemistry, the development of novel catalytic systems that minimize waste and utilize more benign reagents is crucial. This includes the use of heterogeneous catalysts that can be easily recovered and recycled, as well as exploring catalytic reactions that proceed with high atom economy. Research into solid-supported reagents, such as silicaphosphine for the conversion of alcohols to bromides, provides a glimpse into more sustainable synthetic approaches that could be applied to the production of this compound. organic-chemistry.org

Applications in Emerging Fields (e.g., Optoelectronics, Sensors)

The unique electronic properties conferred by the fluorine and trifluoromethyl groups make this compound an attractive precursor for materials with novel optoelectronic properties.

In the field of Organic Light-Emitting Diodes (OLEDs) , there is a constant search for new materials that can improve efficiency, stability, and color purity. mdpi.comdrpress.orgdrpress.org Fluorinated and trifluoromethylated aromatic compounds are known to possess desirable properties for OLED applications, such as high thermal and chemical stability, and can be used in the synthesis of emitters, host materials, and charge-transporting layers. mdpi.comrsc.org The introduction of the 3-fluoro-5-(trifluoromethyl)benzyl moiety into organic semiconducting materials could be a promising strategy to fine-tune their electronic energy levels (HOMO/LUMO) and enhance device performance.

Another emerging application is in the development of chemical sensors . The reactive nature of the benzyl bromide allows for its covalent attachment to various platforms, such as polymers or nanoparticles. The fluorinated aromatic ring can then act as a signaling unit, where its fluorescence or other photophysical properties change upon interaction with a specific analyte. While not directly demonstrated for this specific isomer, the general principle of using fluorinated aromatics in sensor design is well-established.

Integration with High-Throughput Screening and Combinatorial Chemistry

The demand for new bioactive molecules in drug discovery and agrochemicals necessitates the rapid synthesis and screening of large numbers of compounds. This compound is well-suited as a building block for the generation of combinatorial libraries . nih.gov

Its ability to readily react with a wide range of nucleophiles allows for the parallel synthesis of diverse libraries of compounds. For example, by reacting this compound with a collection of amines, phenols, thiols, or other nucleophilic building blocks, a large library of derivatives can be quickly assembled. These libraries can then be subjected to high-throughput screening (HTS) to identify "hit" compounds with desired biological activities. The trifluoromethyl group is a common motif in many pharmaceuticals and agrochemicals, and its presence in the library can increase the probability of identifying potent and metabolically stable candidates. chemimpex.com The synthesis of a library of fluorine-based 3-benzylmenadiones for antiplasmodial activity screening serves as a relevant example of this approach. mdpi.com

The integration of automated synthesis platforms with HTS allows for an accelerated discovery process. The physicochemical properties of this compound make it amenable to solution-phase and potentially solid-phase combinatorial synthesis techniques, further enhancing its utility in modern drug discovery workflows.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 3-fluoro-5-(trifluoromethyl)benzyl bromide, and what factors influence reaction efficiency?

- Methodology :

- Bromination of Benzyl Alcohols : Reacting 3-fluoro-5-(trifluoromethyl)benzyl alcohol with hydrobromic acid (HBr) in the presence of a catalyst (e.g., PBr₃) under controlled temperature (0–20°C) .

- Substitution Reactions : Using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media for bromomethyl group introduction .

- Key Factors : Temperature control (exothermic reactions), reagent stoichiometry, and solvent choice (e.g., acetic acid for solubility and stability) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Techniques :

- NMR Spectroscopy :

- ¹H NMR : Peaks for the benzyl CH₂Br group (δ ~4.5–5.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm) .

- ¹⁹F NMR : Distinct signals for -CF₃ (δ ~-60 ppm) and aromatic fluorine (δ ~-110 ppm) .

- GC-MS : Molecular ion peak (m/z ~272) and fragmentation patterns (e.g., loss of Br, CF₃) .

- IR Spectroscopy : C-Br stretch (~550–600 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

Q. How can the purity of this compound be assessed, and what analytical standards are recommended?

- Methods :

- HPLC/UHPLC : Use C18 columns (e.g., Purospher® STAR) with acetonitrile/water gradients for separation .

- Melting Point Analysis : Compare observed values with literature data (if crystalline).

- Elemental Analysis : Verify Br and F content (±0.3% tolerance) .

Advanced Research Questions

Q. What role do the electron-withdrawing substituents (fluoro and trifluoromethyl) play in the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insights :

- The -CF₃ group strongly deactivates the benzene ring, directing nucleophilic attack to the benzyl carbon due to inductive effects.

- The meta-fluoro substituent further stabilizes the transition state via resonance, enhancing leaving group (Br⁻) departure .

- Experimental Design :

- Compare reaction rates with analogs lacking -CF₃ or -F using kinetic studies (e.g., SN2 reactions with NaI in acetone).

Q. How can this compound be utilized as a derivatization reagent in analytical chemistry, and what optimization steps are required?

- Application Example :

- GC-MS Detection of Uracil : Derivatize uracil via alkylation to improve volatility. Optimize reaction time (1–2 hours at 60°C) and molar excess (5:1 reagent:analyte) .

- Validation :

- Confirm derivatization efficiency using internal standards (e.g., deuterated analogs) and calibration curves.

Q. What are the best practices for ensuring the stability of this compound during storage and experimental use?

- Stability Factors :

- Storage : Dark glass vials at -20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Decomposition Pathways : Monitor for HBr release (pH drop) or discoloration (indicating degradation).

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.